1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

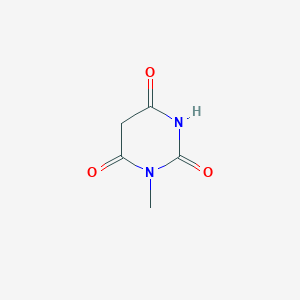

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 2244-11-3) is a methyl-substituted derivative of barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione), where a methyl group replaces one hydrogen at the 1-position of the pyrimidinetrione core . This structural modification influences its physicochemical properties, such as solubility, acidity, and biological activity, compared to unsubstituted barbituric acid or derivatives substituted at other positions.

Properties

IUPAC Name |

1-methyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGGMHIZEAHUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180348 | |

| Record name | 1-Methyl barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-47-1 | |

| Record name | 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2565-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL BARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23M53AD2J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It is known that barbiturates, a class of drugs to which n-methylbarbituric acid belongs, primarily target theGABA (gamma-aminobutyric acid) receptors in the brain. These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce sedation.

Mode of Action

This enhancement results in an increase in the flow of chloride ions into the neuron, making it more resistant to excitation.

Biochemical Pathways

Barbiturates are known to affect several pathways related toneuronal excitability and neurotransmission . The enhancement of GABA-mediated inhibitory neurotransmission and attenuation of glutamate-mediated excitatory neurotransmission are among the key effects.

Biological Activity

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound belonging to the pyrimidine family. Its structure features a methyl group at the 1-position and three carbonyl groups at the 2, 4, and 6 positions of the pyrimidine ring. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

- Molecular Formula : CHNO

- Structural Similarities : It shares structural characteristics with barbituric acid derivatives, which are known for their significant medicinal properties.

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with cancer progression and other diseases. For instance, its derivatives have demonstrated potential in inhibiting mutant proteins linked to oncogenic pathways.

- Receptor Interaction : The compound may act as an antagonist at α1-adrenergic receptors, involved in regulating blood pressure and other physiological processes.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HepG2 and Huh-7 by activating caspase pathways. This effect is dose-dependent and highlights its potential as an anticancer agent .

- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains by intercalating into bacterial DNA .

Anticancer Activity

A study by Gabera et al. explored the antiproliferative effects of pyrimidine derivatives on several cancer cell lines. The results indicated that certain derivatives of this compound exhibited strong activity against HepG2 cells by inducing apoptosis through caspase activation .

Antimicrobial Testing

Research has indicated that compounds similar to this compound possess significant antibacterial activity. A comparative analysis showed that these compounds could inhibit bacterial growth effectively compared to standard antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Barbituric Acid | Contains a similar trione structure | Established sedative properties |

| 5-Methyluracil | Methyl group at the 5-position | Antimetabolite effects in cancer treatment |

| 2-Thiouracil | Sulfur substitution at position 2 | Used in thyroid disease treatment |

| 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione | Cyclohexyl group substitution | Enhanced lipophilicity leading to different pharmacokinetics |

This table illustrates the diversity within the pyrimidine family while highlighting the unique position of this compound due to its specific methyl substitution and trione functionality.

Comparison with Similar Compounds

Pyrimidine-2,4,6(1H,3H,5H)-trione derivatives exhibit diverse biological and chemical behaviors depending on substitution patterns. Below is a systematic comparison of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione with structurally related analogs:

Substitution at the 1-Position

- Its gas-phase acidity is expected to differ from 5,5-dialkyl derivatives due to the absence of electron-withdrawing groups at the 5-position .

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS: 879068-92-5):

1-Octyl-3-phenethylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 24):

Substitution at the 5-Position

- 5-Benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione (4a) and 5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (4b): Benzylidene groups at C5 confer π-π stacking capabilities, critical for antifibrotic activity via NF-κB pathway inhibition.

5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione (Compound 1):

5,5-Dialkyl Derivatives

- 5,5-Diethylbarbituric acid (Diethylpyrimidine-2,4,6(1H,3H,5H)-trione):

Bis-Substituted Derivatives

- 1,3-Bis(4-phenylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 10):

- 1,3-Bis(2-ethoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 14):

Key Observations :

- N1 Substitution : Alkyl or aryl groups at N1 enhance lipophilicity and target binding but may reduce solubility.

- C5 Substitution : Electron-withdrawing or aromatic groups (e.g., benzylidene, indole) improve bioactivity via specific interactions.

- Dual Substitution : Balancing hydrophobic and hydrophilic groups optimizes both potency and pharmacokinetics.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a nucleophilic attack mechanism, where the amine group of methylurea reacts with the carbonyl carbon of diethyl malonate. A base, typically sodium ethoxide, facilitates deprotonation, enabling cyclization to form the pyrimidinetrione core. The process is conducted under reflux conditions (80–100°C) in anhydrous ethanol or methanol to prevent hydrolysis of the malonate ester.

Key parameters influencing yield include:

-

Molar ratio : A 1:1 ratio of methylurea to diethyl malonate minimizes side reactions.

-

Catalyst concentration : Sodium ethoxide at 20–25% of the total reactant weight ensures efficient cyclization.

-

Reaction time : Extended reflux durations (8–12 hours) are necessary for complete conversion.

Post-reaction workup involves acidification with hydrochloric acid to precipitate the product, followed by recrystallization from water or ethanol to achieve purity >95%.

Optimized Catalytic Methods

Recent advancements have focused on enhancing reaction efficiency and scalability. A patented method for analogous compounds, such as 1,3-dimethylbarbituric acid, provides insights into optimizing this compound synthesis.

Solvent and Catalyst Systems

The use of mixed solvents, such as n-butanol and toluene, improves reactant solubility and reduces byproduct formation. Sodium ethoxide remains the preferred catalyst due to its strong basicity and compatibility with malonic esters.

Table 1: Comparative Analysis of Solvent Systems

| Solvent Combination | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| n-Butanol/Toluene | 100–120 | 75 | 99.6 |

| Ethanol | 80–100 | 65 | 95 |

| Methanol | 70–90 | 60 | 92 |

Microwave-Assisted Synthesis

Microwave irradiation has been explored to reduce reaction times. Preliminary studies indicate that 15–20 minutes of irradiation at 100°C in ethanol can achieve yields comparable to traditional methods (68–72%), though purity may require additional recrystallization steps.

Industrial-Scale Production

Large-scale manufacturing of this compound employs continuous flow reactors to enhance throughput and consistency. Key considerations include:

Continuous Flow Reactor Design

-

Residence time : Optimized at 30–45 minutes to balance conversion and energy costs.

-

Temperature control : Maintained at 110–120°C to prevent malonate decomposition.

-

Catalyst recovery : Sodium ethoxide is recycled via distillation, reducing waste.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Traditional Condensation | Sodium ethoxide | Ethanol | 65 | 95 | Moderate |

| Optimized Catalytic | Sodium ethoxide | n-Butanol/Toluene | 75 | 99.6 | High |

| Microwave-Assisted | Sodium ethoxide | Ethanol | 70 | 92 | Low |

Q & A

Q. What synthetic methods are commonly used to prepare 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives?

Derivatives are synthesized via Knoevenagel condensation (e.g., barbituric acid with aldehydes under reflux) , followed by purification through silica gel chromatography or recrystallization from ether/hexane . Substituents like phenethyl or cyclohexyl groups are introduced via alkylation or arylalkylation reactions. Structural confirmation relies on H/C NMR and elemental analysis (e.g., C, H, N content) to ensure >95% purity .

Q. Which analytical techniques validate the structure and purity of pyrimidinetrione derivatives?

Key techniques include:

- NMR spectroscopy : Proton and carbon signals confirm substitution patterns (e.g., methoxy groups at δ 3.77 ppm in H NMR) .

- Elemental analysis : Matches calculated vs. found percentages (e.g., C: 66.65% calculated vs. 66.50% observed for compound 21) .

- Chromatography : HPLC or TLC ensures purity (>95%) .

Q. How are pyrimidinetrione derivatives purified post-synthesis?

Common methods include:

- Silica gel chromatography : Separates isomers or closely related analogs using gradients like EtOAc/petroleum ether .

- Recrystallization : Solvent systems such as ether/hexane yield high-purity crystals .

Advanced Research Questions

Q. How do substituent modifications influence bioactivity in SOD1-dependent protein aggregation inhibition?

Substituent effects are critical:

- Electron-donating groups : Methoxy groups (e.g., compound 21, EC = 3.36 μM) enhance activity compared to methyl groups (compound 37, EC >32 μM) .

- Bulkier groups : Phenethyl or cyclohexyl substituents improve binding affinity to mutant SOD1, as seen in derivatives 23–30 (EC 0.71–3.39 μM) .

- Steric effects : Stereoisomers (e.g., compounds 49 and 51) exhibit distinct pharmacological profiles due to spatial arrangement .

Q. What strategies resolve contradictions in bioactivity data across pyrimidinetrione derivatives?

Contradictions arise from:

- Experimental conditions : Variations in assay protocols (e.g., cell lines, incubation times).

- Substituent electronic effects : Electron-withdrawing groups may reduce solubility, masking intrinsic activity .

- Structural confirmation : Ensure purity and correct stereochemistry via XRD (e.g., compound 1 in ) .

Q. How are photocatalytic systems applied to functionalize pyrimidinetrione derivatives?

Visible-light-driven peroxidation using TiO/t-BuOOH introduces tert-butylperoxy groups (e.g., compound 9r) under mild conditions. This method avoids harsh reagents and achieves moderate yields (54%) .

Q. What role do computational methods play in designing pyrimidinetrione-based inhibitors?

Molecular docking and DFT calculations predict binding modes with targets like SOD1 or calcium channels. For example, bicycloheptanyl groups in compounds 49/51 optimize interactions with Ca1.3 channels . XRD data (e.g., crystal parameters: a = 9.253 Å, b = 13.179 Å) validate computational models .

Methodological Notes

- SAR Studies : Systematically vary substituents (e.g., alkyl vs. aryl) and measure bioactivity to map pharmacophores.

- Contradiction Mitigation : Replicate assays under standardized conditions and validate structural assignments via multiple techniques (NMR, XRD).

- Advanced Synthesis : Leverage photoredox catalysis or solvent-free fusion methods for eco-friendly routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.